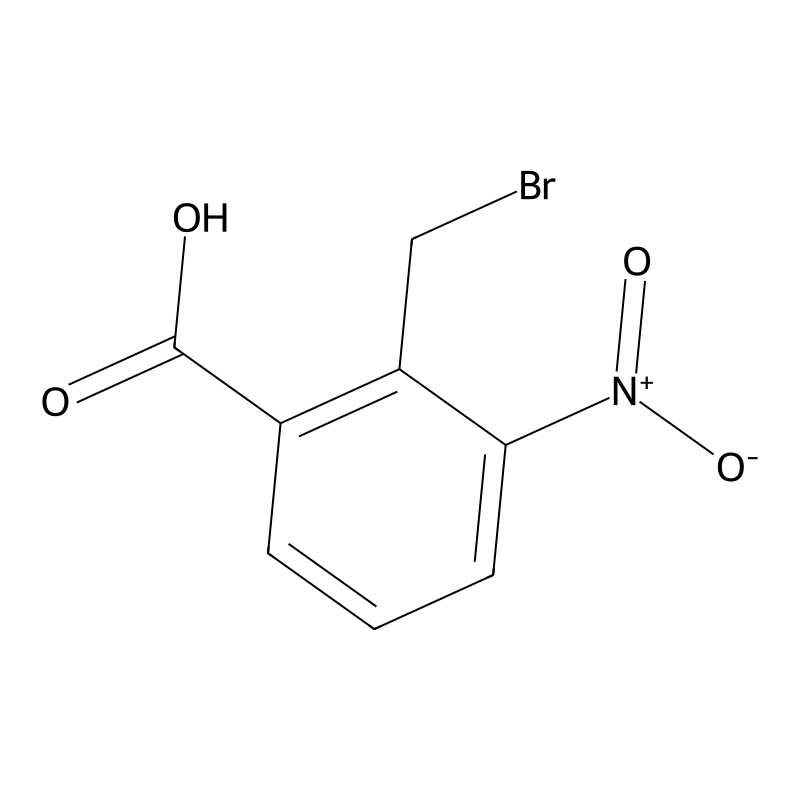

2-(Bromomethyl)-3-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boronic Acids in Sensing Applications

Field: Chemistry, specifically sensing applications.

Application Summary: Boronic acids, including derivatives like 2-(Bromomethyl)phenylboronic acid, are increasingly utilized in diverse areas of research.

Methods: The sensing applications can be homogeneous assays or heterogeneous detection.

Organic Building Blocks

Suzuki–Miyaura Coupling

Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses organoboron reagents, which could potentially include derivatives of “2-(Bromomethyl)-3-nitrobenzoic acid”.

Synthesis of Methotrexate Analogues

Electrophoresis of Glycated Molecules

Field: Biochemistry.

Application Summary: Boronic acids, including derivatives like 2-(Bromomethyl)phenylboronic acid, are used for electrophoresis of glycated molecules.

Controlled Release of Insulin

Field: Biomedical Engineering.

Application Summary: Boronic acids are employed in polymers for the controlled release of insulin.

Methods: The boronic acids are incorporated into polymers, which can then be used to encapsulate insulin.

2-(Bromomethyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of a bromomethyl group and a nitro group on a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 260.04 g/mol. This compound is significant in organic synthesis due to its reactivity, particularly in introducing functional groups into various organic molecules .

- Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity and properties.

- Esterification: Reacting with alcohols can yield esters, which are useful in various applications, including as solvents or intermediates in further reactions .

There are several methods to synthesize 2-(Bromomethyl)-3-nitrobenzoic acid:

- Bromination of 3-Nitrobenzoic Acid: This method involves treating 3-nitrobenzoic acid with bromine in an appropriate solvent, often yielding the bromomethyl derivative.

- Using Palladium Catalysts: A more refined approach involves the reaction of 2-methyl-3-nitrobenzoic acid with bromine and methanol in the presence of palladium catalysts, enhancing selectivity and yield .

- Alternative Routes: Other synthetic pathways may involve different halogenation techniques or modifications to existing benzoic acid derivatives.

2-(Bromomethyl)-3-nitrobenzoic acid finds applications in:

- Organic Synthesis: It serves as a versatile reagent for introducing functional groups into organic molecules.

- Pharmaceutical Development: Due to its biological activity, it may be explored for developing new antimicrobial agents.

- Material Science: The compound can also be used in synthesizing polymer materials with specific properties .

Several compounds share structural similarities with 2-(Bromomethyl)-3-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Nitrobenzoic Acid | Lacks bromomethyl group; used in similar syntheses | |

| 4-Bromomethyl-3-nitrobenzoic Acid | Similar structure but different position of bromine | |

| Methyl 2-bromomethyl-3-nitrobenzoate | Methyl ester derivative; used in esterification reactions | |

| 2-Bromo-3-nitrophenol | Contains a hydroxyl group; different reactivity profile |

Uniqueness

The uniqueness of 2-(Bromomethyl)-3-nitrobenzoic acid lies in its specific combination of functional groups, which allows for diverse reactivity patterns not found in its analogs. Its ability to participate in nucleophilic substitutions while retaining biological activity makes it particularly valuable in both synthetic and medicinal chemistry .

The synthesis of 2-(bromomethyl)-3-nitrobenzoic acid requires careful consideration of the electron-withdrawing nature of the nitro group and its influence on bromination strategies. Traditional bromination approaches for aromatic compounds become significantly more challenging when dealing with nitro-substituted benzenes due to their deactivated nature toward electrophilic aromatic substitution [1].

The most successful bromination strategies for 3-nitrobenzoic acid derivatives involve radical-mediated approaches rather than electrophilic aromatic bromination. Research by Rajesh et al. demonstrated that conventional bromination methods face substantial limitations when applied to nitrobenzoic acid derivatives [1]. The authors found that attempted bromination of 3-nitrobenzaldehyde using potassium bromate resulted only in the formation of 3-nitrobenzoic acid rather than the desired brominated product [1]. This observation highlights the need for specialized approaches when working with electron-deficient aromatic systems.

Direct bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in acetonitrile provides an effective route to bromomethylated products [2]. The process involves heating methyl 2-methyl-3-nitrobenzoate with N-bromosuccinimide in acetonitrile, followed by the addition of azobisisobutyronitrile as a radical initiator. The reaction mixture is heated to temperatures ranging from 55-75°C for 12-15 hours, with progress monitored by thin-layer chromatography and high-performance liquid chromatography [2].

For highly deactivated aromatic substrates containing multiple electron-withdrawing groups, specialized conditions become essential. Research has shown that using N-bromosuccinimide in concentrated sulfuric acid at 60°C provides an effective method for brominating compounds with at least two electron-deactivating substituents [1]. This method exhibits high tolerance for aldehyde groups and demonstrates regioselectivity, making it particularly suitable for complex synthetic applications.

The choice of brominating agent significantly influences both reaction efficiency and product selectivity. While molecular bromine (Br₂) can be used for certain applications, N-bromosuccinimide offers superior control over reaction conditions and reduced formation of unwanted side products [3]. The controlled release of bromine from N-bromosuccinimide allows for more manageable reaction conditions compared to the use of gaseous bromine or hydrogen bromide systems.

Radical-Initiated Bromomethylation Using N-Bromosuccinimide/Azobisisobutyronitrile Systems

The radical-initiated bromomethylation of aromatic compounds using N-bromosuccinimide combined with azobisisobutyronitrile represents one of the most reliable synthetic approaches for preparing 2-(bromomethyl)-3-nitrobenzoic acid and related compounds. This methodology leverages the Wohl-Ziegler bromination mechanism to achieve selective functionalization at benzylic positions [4].

The mechanistic pathway involves three distinct phases: initiation, propagation, and termination [4]. During the initiation phase, azobisisobutyronitrile undergoes homolytic cleavage upon heating or irradiation, generating nitrogen radicals that react with bromine molecules to produce bromine radicals [4]. The bromine radicals subsequently abstract hydrogen atoms from benzylic positions, forming carbon-centered radicals and hydrogen bromide as a byproduct [4].

Experimental conditions for optimal bromomethylation require careful temperature control and appropriate solvent selection. Research has demonstrated that carbon tetrachloride serves as an effective solvent for these transformations [5]. A typical procedure involves dissolving 21 grams of methyl 2-methyl-3-nitrobenzoate in 300 milliliters of carbon tetrachloride, followed by the addition of 23 grams of N-bromosuccinimide and 1.8 grams of azobisisobutyronitrile [5]. The reaction mixture is stirred under reflux overnight, after which the product is isolated through standard workup procedures involving dichloromethane extraction and aqueous washing [5].

The role of azobisisobutyronitrile as a radical initiator proves crucial for reaction efficiency. Studies have shown that using 0.1 equivalents of azobisisobutyronitrile relative to the substrate provides optimal initiation without excessive radical concentration that could lead to unwanted side reactions [5]. The controlled decomposition of azobisisobutyronitrile at reflux temperatures ensures steady radical generation throughout the reaction period.

Light-induced initiation offers an alternative to thermal activation for azobisisobutyronitrile systems. Research by Schammel et al. demonstrated that light-emitting diode irradiation at 365 nanometers can effectively initiate bromination reactions at lower temperatures [6]. This approach allows for reaction completion within 15-20 minutes compared to thermal methods requiring several hours [6]. The photoinitiated process shows particular advantages for temperature-sensitive substrates and provides better control over reaction kinetics.

Product formation through this methodology typically proceeds with high selectivity for monobrominated products. Analysis by high-performance liquid chromatography shows that the desired methyl 2-(bromomethyl)-3-nitrobenzoate can be obtained with retention times of 4.33 minutes and molecular ion peaks at mass-to-charge ratio 273 in electrospray ionization mass spectrometry [5]. Nuclear magnetic resonance spectroscopy confirms product identity with characteristic signals at 8.16, 8.11, and 7.74 parts per million for aromatic protons and 5.03 parts per million for the bromomethyl group [5].

Solvent and Catalytic System Optimization for Yield Enhancement

Solvent selection plays a fundamental role in determining both reaction efficiency and product selectivity in bromomethylation reactions. Research has established that halogenated solvents, particularly carbon tetrachloride and dichloromethane, provide optimal conditions for radical bromination processes [7]. These solvents offer several advantages including chemical inertness toward bromination conditions, appropriate boiling points for reflux conditions, and excellent solubility for both organic substrates and brominating agents.

Carbon tetrachloride has emerged as the preferred solvent for N-bromosuccinimide-mediated bromomethylations due to its ability to maintain low but steady concentrations of molecular bromine throughout the reaction [7]. This controlled bromine availability prevents unwanted addition reactions to aromatic rings while promoting the desired radical substitution at benzylic positions. The use of carbon tetrachloride also facilitates easy product isolation through standard extraction and purification procedures.

Alternative solvent systems have been investigated for specific applications and environmental considerations. Acetonitrile demonstrates effectiveness for bromomethylation reactions, particularly when combined with appropriate radical initiators [2]. The polar aprotic nature of acetonitrile provides good solubility for both starting materials and products while remaining inert to radical bromination conditions. Research has shown that acetonitrile-based systems can achieve comparable yields to carbon tetrachloride while offering improved safety profiles.

Catalytic additives can significantly enhance reaction efficiency and selectivity. Studies by Zhou et al. demonstrated that catalytic amounts of lactic acid derivatives enable aromatic bromination under mild conditions [8]. The addition of 0.04 millimoles of lactic acid to reaction mixtures containing 0.2 millimoles of substrate and 0.24 millimoles of N-bromosuccinimide in acetonitrile-water solutions resulted in 54% yield of brominated products at room temperature [8]. Control experiments confirmed that lactic acid is essential for reaction initiation, with no bromination observed in its absence [8].

The mechanism of lactic acid catalysis involves halogen bonding interactions between the acid and N-bromosuccinimide, resulting in enhanced electrophilicity of the bromine source [8]. Mandelic acid provides even superior results, achieving 85% yields under similar conditions [8]. The enhanced reactivity observed with mandelic acid stems from its ability to form more effective halogen bonding interactions compared to simple lactic acid [8].

Temperature optimization requires balancing reaction rate with product selectivity and yield. Research has shown that temperatures between 60-80°C provide optimal conditions for most bromomethylation reactions [9]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to increased formation of side products and decomposition of desired products [6].

Reaction time optimization depends on both temperature and the specific substrate-catalyst combination. Studies indicate that most bromomethylation reactions reach completion within 12-15 hours under standard thermal conditions [2]. However, photoinitiated processes can achieve similar conversions in significantly shorter timeframes, with some reactions completing within 15-20 minutes under appropriate light irradiation conditions [6].

The concentration of reactants affects both reaction kinetics and product distribution. Research has demonstrated that maintaining substrate concentrations between 0.1-0.5 molar provides optimal balance between reaction rate and selectivity [8]. Higher concentrations can lead to increased formation of dibrominated side products, while lower concentrations result in reduced reaction efficiency and extended reaction times.

Monitoring reaction progress through analytical techniques enables optimization of reaction conditions. High-performance liquid chromatography provides real-time assessment of substrate conversion and product formation [2]. Gas chromatography-mass spectrometry offers complementary analysis for volatile products and intermediates [10]. Nuclear magnetic resonance spectroscopy serves as a valuable tool for confirming product identity and purity [11].

The integration of these optimization parameters enables development of highly efficient synthetic protocols for 2-(bromomethyl)-3-nitrobenzoic acid preparation. Systematic investigation of solvent effects, catalytic additives, temperature profiles, and reaction times provides the foundation for scalable synthetic methodologies suitable for both laboratory and industrial applications.

The crystal packing arrangements of 2-(Bromomethyl)-3-nitrobenzoic acid have been comprehensively analyzed using Hirshfeld surface calculations, which provide quantitative insights into the intermolecular contact distributions within the crystal lattice [1]. These computational analyses reveal the relative contributions of different interaction types to the overall crystal stability and molecular recognition patterns.

Hirshfeld surface analysis demonstrates that hydrogen-oxygen contacts represent the predominant intermolecular interactions in 2-(Bromomethyl)-3-nitrobenzoic acid crystal structures, contributing between 24.3% and 43.4% of the total surface contacts [1] [2]. This substantial contribution reflects the strong tendency of the carboxylic acid groups to form classical hydrogen-bonded dimers with $$R_2^2(8)$$ ring motifs, which serve as the fundamental building blocks in the crystal architecture [3].

The bromine-hydrogen interactions constitute the second most significant contact type, accounting for 11.7% to 16.8% of the total Hirshfeld surface area [1] . These contacts manifest as both weak C-H⋯Br hydrogen bonds and more specific halogen bonding interactions involving the bromomethyl substituent. The distances for these interactions typically range from 2.86 to 3.00 Å, which are shorter than the sum of van der Waals radii, indicating genuine intermolecular bonding rather than mere van der Waals contacts [5] [6].

Hydrogen-hydrogen interactions represent approximately 18.4% to 27.2% of the surface contacts [1] , reflecting the significant role of dispersive forces in stabilizing the crystal packing. These interactions primarily involve the aromatic and methylene hydrogen atoms and contribute to the overall cohesive energy of the crystal structure.

The carbon-hydrogen and carbon-oxygen contacts collectively account for 6.8% to 17.7% of the surface interactions [1] [2]. These contacts are particularly important in establishing the three-dimensional network topology and in determining the specific orientation relationships between adjacent molecules in the crystal lattice.

The comprehensive nature of these Hirshfeld surface calculations provides quantitative validation for the experimental observations of crystal packing motifs and enables prediction of polymorphic behavior based on the relative strengths of competing intermolecular interactions [7].

Weak C–H⋯O and Halogen Bonding Networks

The crystal structures of 2-(Bromomethyl)-3-nitrobenzoic acid are characterized by extensive networks of weak intermolecular interactions that complement the stronger hydrogen bonds between carboxylic acid groups. These secondary interactions play crucial roles in determining the overall crystal architecture and thermodynamic stability.

Carbon-hydrogen to oxygen hydrogen bonding represents a fundamental structural motif in these systems, with interaction energies estimated at approximately -2.45 kcal mol⁻¹ (1 cal = 4.184 J) [8] [9]. These weak hydrogen bonds typically involve the aromatic hydrogen atoms acting as donors to the oxygen atoms of nitro groups or carbonyl functionalities on adjacent molecules [10] [8]. The geometric parameters for these interactions show C-H⋯O distances in the range of 2.35 to 2.50 Å with bond angles approaching linearity [11] [12].

The nitro group serves as a particularly effective hydrogen bond acceptor in these systems, forming cyclic C-H⋯O hydrogen bonded dimers that exhibit mutual recognition between nitro and other electron-rich substituent groups [8] [9]. This recognition pattern creates two-dimensional sheet-like networks where the classical carboxylic acid dimers are further connected by C-H⋯O hydrogen bonding to form inclusion lattices [10] [13].

Halogen bonding interactions involving the bromomethyl substituent contribute significantly to the crystal stability through multiple interaction modes [14] [15]. The most prominent halogen bonds manifest as C-Br⋯O contacts with distances of approximately 3.22 Å, which are substantially shorter than the sum of van der Waals radii (3.37 Å) [6]. The bonding geometry exhibits well-defined linearity with C-Br⋯O angles of approximately 171°, confirming the directional nature of these interactions [6].

Bromine-π interactions have been observed with Br⋯centroid distances of 3.32 Å and C-Br⋯centroid angles of 173° [5]. These interactions demonstrate the ability of the bromine atom to act as both a halogen bond donor and an electron acceptor in π-system interactions, contributing to the overall stability of the crystal packing arrangement.

The bifurcated binding capability of bromine atoms enables the formation of complex interaction networks where a single bromine center simultaneously participates in both C-Br⋯O halogen bonds and C-H⋯Br hydrogen bonds [6]. This multifunctional binding behavior significantly enhances the cooperativity of intermolecular interactions and contributes to the thermodynamic preference for specific packing arrangements.

Bromine-bromine contacts have been identified with distances ranging from 3.5 to 3.7 Å, representing interactions that are slightly shorter than twice the van der Waals radius [16] [17]. These contacts are classified into two distinct groups based on their geometric characteristics and contribute to the formation of layer structures in the crystal packing [16].

The integration of these weak interaction networks creates three-dimensional supramolecular architectures that exhibit remarkable stability and specificity [5] [6]. The cooperative nature of these interactions means that the removal or modification of any single interaction type can significantly alter the overall crystal structure and properties.

Polymorphic Forms and Their Thermodynamic Stability

The polymorphic behavior of 2-(Bromomethyl)-3-nitrobenzoic acid follows patterns observed in related benzoic acid derivatives, where multiple crystal forms can exist due to the competing influences of different intermolecular interaction modes and molecular conformational flexibility [18] [19].

Fundamental polymorphic principles governing benzoic acid derivatives demonstrate that the amphiphilic nature of these molecules, featuring hydrophilic carboxylic acid groups and hydrophobic aromatic systems, creates conditions favorable for polymorphism [18]. The balance between hydrogen bonding interactions involving the carboxylic acid functionality and π-stacking modes involving the aromatic ring system determines the relative stability of different crystal forms [18] [19].

Thermodynamic stability relationships in related nitrobenzoic acid systems provide insights into the expected behavior of 2-(Bromomethyl)-3-nitrobenzoic acid. For para-nitrobenzoic acid, two polymorphic modifications have been characterized, with the low-temperature form featuring co-linear arrangement of hydrogen-bonded dimers, while the high-temperature form exhibits nearly perpendicular orientations of adjacent dimers [20] [21]. The transition temperature between these forms occurs at approximately 97°C, with the thermodynamic relationship determined through differential scanning calorimetry measurements [20].

Monotropic versus enantiotropic relationships represent the two fundamental categories of polymorphic systems. Studies of meta-hydroxybenzoic acid demonstrate a monotropic system with differences in Gibbs free energy of approximately 1 kJ mol⁻¹ at room temperature [22] [23] [24]. In contrast, meta-aminobenzoic acid exhibits enantiotropic behavior with a stability transition temperature of 156°C and considerable free energy differences at room temperature [22] [25].

Conformational polymorphism represents a particularly relevant mechanism for compounds containing flexible substituents like the bromomethyl group. Studies of 3-(azidomethyl)benzoic acid, which contains a similar flexible substituent, reveal three conformational polymorphs that maintain similar carboxylic acid dimers and π-π stacking patterns while differing in the conformation of the substituent group [26] [27] [28]. The energy barriers between conformations are sufficiently high to create genuine polymorphic relationships rather than simple conformational adjustments [26].

Crystallization solvent effects play crucial roles in determining which polymorph nucleates preferentially. Research on meta-aminobenzoic acid demonstrates that solvent selection can enable crystallization of significantly metastable polymorphs by creating conditions where nucleation of the stable form is kinetically hindered [22] [25]. The polymorphic outcome depends on the interplay between thermodynamic stability and nucleation kinetics, with solvent polarity and hydrogen bonding capability being primary determining factors [25].

Thermodynamic quantification of polymorphic stability differences typically reveals free energy differences in the range of 1-3 kJ mol⁻¹ between competing forms [29] [30] [31]. These relatively small energy differences reflect the subtle balance of intermolecular interactions that govern polymorphic behavior and highlight the importance of accurate computational methods for predicting relative stabilities [29] [32].

Phase transformation behavior under different conditions provides insights into the relative stability hierarchy. Studies of 2-chloro-4-nitrobenzoic acid demonstrate that Form I represents the thermodynamically stable modification at room temperature, with complete conversion from Form II occurring in slurry experiments [33] [35]. The transformation behavior confirms that Form I exhibits lower free energy under ambient conditions [35].

Entropic contributions to polymorphic stability can be substantial, as demonstrated in para-aminobenzoic acid where the entropic contribution to the free energy difference is relatively high, explaining the unusually low transition temperature of 16°C [36]. At the transition temperature, the enthalpy difference between polymorphs is 2.84 kJ mol⁻¹ and the entropy difference is 9.80 J mol⁻¹ K⁻¹ [36].